AA863

Description

Properties

CAS No. |

80809-95-6 |

|---|---|

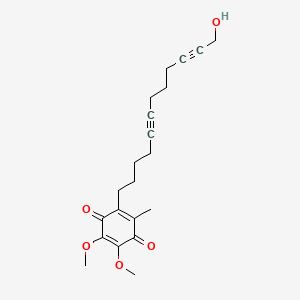

Molecular Formula |

C21H26O5 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-(12-hydroxydodeca-5,10-diynyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H26O5/c1-16-17(19(24)21(26-3)20(25-2)18(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 |

InChI Key |

XZNSTIQKLTYQRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO |

Appearance |

Solid powder |

Other CAS No. |

80809-95-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AA 863; AA-863; AA 863 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AA863 in Glioma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA863, a specific inhibitor of 5-lipoxygenase (5-LOX), demonstrates significant anti-tumor activity in glioma cells. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in inhibiting cell proliferation and inducing apoptosis. By blocking the synthesis of pro-inflammatory and pro-survival leukotrienes, this compound disrupts key oncogenic signaling pathways, including the STAT3 and PI3K/Akt cascades, leading to cell cycle arrest and programmed cell death. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.

Introduction

Gliomas are highly aggressive and infiltrative primary brain tumors with a poor prognosis. A hallmark of many cancers, including glioma, is the dysregulation of the arachidonic acid metabolic pathway. The 5-lipoxygenase (5-LOX) enzyme, a key player in this pathway, catalyzes the production of leukotrienes, which are potent lipid mediators involved in inflammation and cell proliferation.[1] Elevated 5-LOX expression has been observed in various human brain tumors, and its pathway is implicated in promoting the proliferation of glioma cells.[1][2]

This compound is a potent and specific inhibitor of 5-lipoxygenase.[3] Research has shown that this compound exerts a dose-dependent inhibitory effect on the proliferation of human glioma cell lines, highlighting the dependence of these cancer cells on the 5-LOX pathway for their growth and survival.[3] This guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-glioma effects.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. This blockade prevents the conversion of arachidonic acid into leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes, upon binding to their respective receptors on glioma cells, activate downstream signaling pathways that promote cell survival, proliferation, and migration. By reducing the levels of these signaling molecules, this compound effectively attenuates these pro-tumorigenic signals.

Inhibition of Proliferation

This compound demonstrates a potent, dose-dependent inhibition of glioma cell proliferation in both monolayer and spheroid cultures.[3] This anti-proliferative effect is attributed to the induction of cell cycle arrest. Studies on related 5-LOX pathway inhibitors have shown that blocking leukotriene signaling can lead to an upregulation of p53 and the cyclin-dependent kinase inhibitor p21, resulting in a G0/G1 phase cell cycle arrest.[4][5]

Induction of Apoptosis

A key component of this compound's anti-tumor activity is the induction of apoptosis. By depriving glioma cells of the pro-survival signals mediated by leukotrienes, this compound tips the cellular balance towards programmed cell death. This is achieved through the modulation of key apoptotic regulatory proteins. Specifically, inhibition of the 5-LOX pathway has been shown to downregulate the anti-apoptotic protein Bcl-2.[4][5] Concurrently, there is an upregulation of the pro-apoptotic death receptor 5 (DR5), which sensitizes the cells to apoptosis-inducing ligands.[3][6] This dual effect on the intrinsic and extrinsic apoptotic pathways culminates in the activation of caspases and the execution of apoptosis.

Downstream Signaling Pathways

The pro-survival and proliferative signals initiated by leukotrienes are transduced through several major oncogenic pathways that are constitutively active in many gliomas. While direct studies on this compound's impact on these specific pathways in glioma are emerging, evidence from other 5-LOX inhibitors and related compounds in various cancers points towards the involvement of the STAT3 and PI3K/Akt signaling cascades.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor for glioma cell survival and proliferation.[1][7][8][9][10][11][12][13] Inhibition of the 5-LOX pathway is hypothesized to reduce the activation (phosphorylation) of STAT3, thereby decreasing the expression of its downstream target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for cell survival signaling and is frequently hyperactivated in gliomas.[14] The 5-LOX product 5-HETE has been shown to activate the PI3K/Akt pathway in other cancer types.[6] It is therefore proposed that this compound, by blocking the production of such metabolites, leads to the deactivation of the PI3K/Akt pathway, contributing to the observed apoptotic effects.

Quantitative Data

The following table summarizes the key quantitative data regarding the effect of this compound on glioma cells.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Monolayer) | U-343 MGa, U-251 MG | 9.0 µM (1-week treatment) | [3] |

| Inhibitory Dose (Spheroids) | U-343 MGa, U-251 MG | 0.4 - 2.0 µM | [3] |

| Necrotic Dose (Spheroids) | U-343 MGa, U-251 MG | 10.0 - 30.0 µM | [3] |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Proposed signaling pathway of this compound in glioma cells.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Glioma Cell Culture

-

Cell Lines: Human glioma cell lines such as U-251 MG or U-343 MGa are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Glioma Spheroid Formation (Hanging Drop Method)

-

Cell Suspension: Prepare a single-cell suspension of glioma cells at a concentration of 2.5 x 10^5 cells/mL in complete culture medium.

-

Hanging Drops: Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.

-

Incubation: Invert the lid over a petri dish containing phosphate-buffered saline (PBS) to maintain humidity and incubate at 37°C with 5% CO2.

-

Spheroid Formation: Spheroids will form within the drops over 2-3 days.

-

Treatment: For drug treatment, spheroids can be transferred to ultra-low attachment plates and treated with various concentrations of this compound.

Cell Proliferation Assay (MTT Assay)

-

Seeding: Seed glioma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Apoptotic Markers

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic agent for the treatment of glioma. Its targeted inhibition of the 5-lipoxygenase pathway effectively cuts off a critical supply of pro-survival and proliferative signals that glioma cells depend on. The subsequent induction of apoptosis and inhibition of proliferation are mediated through the disruption of key oncogenic signaling networks, including the STAT3 and PI3K/Akt pathways. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in glioma and to explore potential combination therapies that could enhance its efficacy. This guide provides a foundational understanding of this compound's mechanism of action to support ongoing research and development efforts in the field of neuro-oncology.

References

- 1. Stat3 inhibition activates tumor macrophages and abrogates glioma growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-lipoxygenase pathway promotes cell proliferation in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cysteinyl leukotriene receptor antagonists induce apoptosis and inhibit proliferation of human glioblastoma cells by downregulating B-cell lymphoma 2 and inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Lipoxygenase inhibitor MK886 potentiates TRAIL-induced apoptosis through CHOP- and p38 MAPK-mediated up-regulation of death receptor 5 in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAT3 as a biologically relevant target in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. STAT3 is a key molecule in the oncogenic behavior of diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The critical role that STAT3 plays in glioma-initiating cells: STAT3 addiction in glioma | Oncotarget [vendor-stage.oncotarget.com]

- 12. Pivotal Role of STAT3 in Shaping Glioblastoma Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of AA863: A Technical Guide to a 5-Lipoxygenase Inhibitor in Glioma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the therapeutic potential of AA863, a selective inhibitor of the 5-lipoxygenase enzyme. The focus of this guide is on its application in oncology, specifically concerning its demonstrated effects on glioma cell lines. This paper will delve into the mechanism of action, present available quantitative data, outline detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction: The Role of 5-Lipoxygenase in Cancer

The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. Emerging evidence has implicated the upregulation of the 5-LOX pathway in the pathogenesis of several cancers, including glioma. Overexpression of 5-LOX and its metabolites can promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, and fostering a pro-inflammatory tumor microenvironment. Consequently, the inhibition of 5-LOX presents a rational and targeted therapeutic strategy for cancers that are dependent on this pathway for their growth and survival.

This compound: A 5-Lipoxygenase Inhibitor

This compound is a chemical compound identified as a potent inhibitor of the 5-lipoxygenase enzyme. Its systematic IUPAC name is 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-2,5-Cyclohexadiene-1,4-dione, and its CAS Number is 80809-95-6. By blocking the 5-LOX enzyme, this compound effectively halts the downstream production of leukotrienes, thereby mitigating their pro-tumorigenic effects.

Quantitative Data: In Vitro Efficacy of this compound in Glioma

Preclinical studies have demonstrated the anti-proliferative effects of this compound on human glioma cell lines. The available quantitative data from these studies are summarized in the table below.

| Cell Culture Model | Cell Lines | Treatment Duration | Endpoint | IC50 Value | Reference |

| Monolayer Culture | U-343 MGa, U-251 MG | 1 week | Proliferation | 9.0 µM | [1] |

| Spheroid Culture | U-343 MGa, U-251 MG | Not specified | Proliferation and Volume Growth | Inhibitory effects observed at 0.4-2.0 µM | [1] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of 5-lipoxygenase, a key enzyme in the metabolic cascade of arachidonic acid. The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention for this compound.

Experimental Protocols

While the specific, detailed protocols from the original study on this compound are not publicly available, this section provides a representative, in-depth methodology for assessing the anti-proliferative effects of a compound like this compound on glioma cell lines in both monolayer and spheroid cultures.

Cell Culture and Maintenance

-

Cell Lines: Human glioma cell lines (e.g., U-251 MG, U-343 MGa) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using a 0.25% trypsin-EDTA solution.

Monolayer Proliferation Assay

-

Cell Seeding: Glioma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium is replaced with medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a period of 72 hours to 1 week.

-

Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. Absorbance is read on a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Spheroid Culture and Growth Assay

-

Spheroid Formation: Single-cell suspensions of glioma cells are seeded into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well. Spheroids are allowed to form over 48-72 hours.

-

Treatment: Once uniform spheroids have formed, the medium is carefully replaced with fresh medium containing different concentrations of this compound or a vehicle control.

-

Incubation and Monitoring: Spheroids are incubated for 7 to 14 days. The growth of the spheroids is monitored by capturing images every 48 hours using an inverted microscope.

-

Volume Measurement: The diameter of each spheroid is measured from the captured images, and the volume is calculated using the formula V = (4/3)πr³.

-

Viability Assessment (Optional): At the end of the treatment period, spheroid viability can be assessed using a live/dead staining assay (e.g., Calcein-AM/Propidium Iodide) and fluorescence microscopy.

-

Data Analysis: The change in spheroid volume over time is plotted for each treatment group to determine the effect of this compound on spheroid growth.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a therapeutic candidate like this compound.

Conclusion

This compound, as a 5-lipoxygenase inhibitor, demonstrates significant therapeutic potential in the context of glioma. Its ability to inhibit the proliferation of glioma cells in both monolayer and more physiologically relevant 3D spheroid models underscores the importance of the 5-LOX pathway in this malignancy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and translational research into this compound and other 5-LOX inhibitors for the treatment of glioma and potentially other cancers with similar molecular dependencies. Further studies are warranted to elucidate the in vivo efficacy and safety profile of this compound.

References

An In-depth Technical Guide on AA863 and its Role in Arachidonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid (AA) metabolic cascade. This pathway is responsible for the production of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By targeting 5-LOX, this compound effectively blocks the synthesis of all leukotrienes, making it a valuable tool for studying the roles of these mediators in health and disease, and a potential therapeutic agent for inflammatory disorders. This guide provides a comprehensive overview of this compound, its mechanism of action, its effects on arachidonic acid metabolism, and the experimental methodologies used to characterize its activity.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme. 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. This process involves the introduction of a hydroperoxy group into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a common precursor for the biosynthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound, as a 5-LOX inhibitor, prevents these initial catalytic steps, thereby halting the entire leukotriene biosynthetic pathway.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Assay Type | Cell/Enzyme System | IC50 Value (µM) | Reference |

| Cell Proliferation Assay | Human Glioma Cell Lines (U-343 MGa and U-251 MG) | 9.0 | [1] |

Note: Further research is required to populate this table with IC50 values from direct enzymatic and other cellular assays.

Arachidonic Acid Metabolism and the Role of this compound

The metabolism of arachidonic acid is a complex network of pathways that produce a wide array of bioactive lipid mediators. The three main enzymatic pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. This compound specifically targets the 5-lipoxygenase pathway.

References

Unveiling AA863: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of AA863, a potent 5-lipoxygenase inhibitor. The document details the compound's mechanism of action, its effects on cancer cell proliferation, and provides comprehensive experimental protocols for its synthesis and biological characterization.

Introduction

This compound, chemically known as 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, has emerged as a significant molecule in the study of inflammatory pathways and their role in cancer. As a specific inhibitor of 5-lipoxygenase (5-LOX), this compound targets a key enzyme in the metabolic cascade of arachidonic acid, which leads to the production of leukotrienes. These lipid mediators are critically involved in inflammatory processes and have been implicated in the proliferation of various cancer cells, including gliomas. This guide will explore the foundational research that has established this compound as a valuable tool for investigating the 5-LOX pathway and as a potential therapeutic agent.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the 5-lipoxygenase pathway. Its primary biological activity stems from its ability to block the synthesis of leukotrienes, which are pro-inflammatory eicosanoids. This inhibition has been shown to have significant anti-proliferative effects on human glioma cell lines.

Quantitative Biological Data

The inhibitory effect of this compound on the proliferation of human glioma cell lines has been quantified, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) has been determined for specific cell lines, providing a benchmark for its efficacy.

| Cell Line | IC50 (µM) | Duration of Treatment | Assay Type |

| U-343 MGa | 9.0 | One week | Monolayer Culture |

| U-251 MG | 9.0 | One week | Monolayer Culture |

Table 1: In Vitro Efficacy of this compound against Human Glioma Cell Lines

Synthesis of this compound

The probable synthetic workflow would involve the synthesis of the trimethylhydroquinone core, followed by the preparation of the functionalized side chain, and finally, a coupling reaction to attach the side chain to the core, followed by oxidation to the final benzoquinone product.

Plausible synthetic workflow for this compound.

Mechanism of Action: 5-Lipoxygenase Signaling Pathway

This compound exerts its biological effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a crucial component of the signaling pathway that converts arachidonic acid into various bioactive leukotrienes. By blocking this step, this compound effectively reduces the production of these pro-inflammatory and pro-proliferative molecules.

Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (this compound)

This protocol is a proposed synthetic route based on established chemical reactions for similar molecules.

Step 1: Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone

-

Oxidation of 2,3,6-Trimethylphenol: To a stirred solution of 2,3,6-trimethylphenol in a suitable solvent (e.g., a mixture of water and a secondary aliphatic alcohol), add a copper (II) halide catalyst.

-

Introduce oxygen or an oxygen-containing gas into the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 50-65°C) until the starting material is consumed (monitored by TLC or GC).

-

After the reaction is complete, the organic phase is separated.

-

The crude 2,3,5-trimethyl-1,4-benzoquinone is purified by column chromatography or recrystallization.

Step 2: Synthesis of 12-hydroxy-5,10-dodecadiynyl bromide (Side Chain)

This is a hypothetical multi-step synthesis based on standard alkyne chemistry.

-

Start with a commercially available short-chain alkyne with a protected alcohol group.

-

Perform a series of chain elongation reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to introduce the second alkyne and extend the carbon chain to the desired length.

-

Deprotect the terminal alcohol.

-

Convert the other terminus of the chain to a leaving group, such as a bromide, using a suitable brominating agent (e.g., PBr3 or CBr4/PPh3).

Step 3: Coupling of the Side Chain to Trimethylhydroquinone

-

Reduction of Trimethyl-benzoquinone: Reduce the synthesized 2,3,5-trimethyl-1,4-benzoquinone to 2,3,5-trimethylhydroquinone using a reducing agent like sodium dithionite or catalytic hydrogenation.

-

Coupling Reaction: In an inert atmosphere, dissolve the 2,3,5-trimethylhydroquinone in a suitable aprotic solvent (e.g., THF or DMF).

-

Add a strong base (e.g., NaH or LDA) to deprotonate one of the hydroxyl groups of the hydroquinone.

-

Slowly add the synthesized 12-hydroxy-5,10-dodecadiynyl bromide to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until the coupling is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting hydroquinone intermediate by column chromatography.

Step 4: Oxidation to this compound

-

Dissolve the purified hydroquinone intermediate from the previous step in a suitable solvent (e.g., acetonitrile/water).

-

Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or ferric chloride, to the solution.

-

Stir the reaction at room temperature until the oxidation is complete (indicated by a color change and confirmed by TLC).

-

Extract the final product, this compound, with an organic solvent.

-

Purify the compound by column chromatography to yield the final product as a yellow oil.

Glioma Cell Proliferation Assay (Monolayer Culture)

This protocol is a representative method for determining the IC50 of this compound on glioma cell lines.

Materials:

-

Human glioma cell lines (U-343 MGa, U-251 MG)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the glioma cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Each concentration should be tested in triplicate.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours or one week).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Average the absorbance values from the triplicate wells for each condition.

-

Subtract the average absorbance of a "media only" blank from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the logarithm of the drug concentration.

-

Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

-

Workflow for the glioma cell proliferation assay.

An In-depth Technical Guide to the Biological Targets and Pathways of AA863

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological targets and associated signaling pathways of AA863, a potent inhibitor of 5-lipoxygenase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the mechanism of action of this compound, its effects on cellular signaling, and provides relevant experimental methodologies.

Core Biological Target: 5-Lipoxygenase

The primary biological target of this compound is 5-lipoxygenase (5-LOX) , a key enzyme in the metabolic cascade of arachidonic acid.[1][2][3][4] 5-LOX is responsible for the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[5][6][7] The enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[8][9] LTA4 serves as a precursor for the synthesis of other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][10]

This compound exerts its biological effects by inhibiting the activity of 5-LOX, thereby blocking the production of downstream leukotrienes. This inhibition has been shown to have significant anti-proliferative effects, particularly in the context of human glioma cells.[1][2][3]

Quantitative Data on this compound Activity

The inhibitory effects of this compound on cancer cell proliferation have been quantified in several studies. The following table summarizes the available data.

| Assay Type | Cell Line(s) | Parameter | Value | Reference |

| Monolayer Cell Proliferation | Human Glioma | IC50 (1-week treatment) | 9.0 µM | [1][3][4] |

| Tumor Spheroid Growth | Human Glioma | Inhibitory Concentration | 0.4 - 2.0 µM | [1] |

Signaling Pathways Modulated by this compound

By inhibiting 5-lipoxygenase, this compound disrupts the signaling pathways mediated by leukotrienes. These pathways are known to play a crucial role in cancer progression, particularly in promoting cell proliferation, survival, and migration.

The foundational pathway affected by this compound is the arachidonic acid cascade. The following diagram illustrates the central role of 5-LOX in this pathway and the point of inhibition by this compound.

The anti-proliferative effects of this compound in glioma cells are mediated by the inhibition of downstream signaling pathways that are normally activated by leukotrienes. Elevated levels of 5-LOX and its products are found in various cancers, including glioblastoma, where they contribute to the tumor microenvironment and promote cell growth.[3][4][11]

Inhibition of 5-LOX by agents like this compound leads to a reduction in the activation of key pro-survival and pro-proliferative pathways such as the MAPK/ERK and PI3K/Akt pathways.[4] Recent studies have also demonstrated a link between 5-LOX and the β-catenin signaling pathway in glioblastoma, where depletion of 5-LOX leads to decreased β-catenin levels and activity.[11]

The following diagram illustrates the downstream signaling cascades affected by the inhibition of 5-lipoxygenase.

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the study of this compound and 5-lipoxygenase inhibitors.

-

Cell Lines: U-343 MG and U-251 MG human glioblastoma astrocytoma cell lines.[12][13][14]

-

Culture Medium: Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[12][15]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[15][16]

-

Subculturing: When cells reach 70-80% confluency, they are washed with PBS, detached using a dissociation enzyme (e.g., trypsin-EDTA), and re-plated at a suitable density.[16][17]

This protocol is adapted for generating 3D tumor models to better mimic in vivo conditions.[16][17]

-

Cell Preparation: A single-cell suspension of U-251 MG cells is prepared and cell number and viability are determined using a trypan blue exclusion assay. The cell concentration is adjusted to 1 x 10^6 cells/mL.[16]

-

Spheroid Formation:

-

2 mL of the cell suspension (2 x 10^6 viable cells) is added to each well of a non-coated flat-bottom 6-well plate.[16]

-

The plate is placed on an orbital shaker in a CO2 incubator at 37°C.[16]

-

The shaker speed is set to 120 rpm and the cells are cultured overnight to allow for spheroid formation.[16]

-

-

Treatment and Analysis:

-

Spheroids are treated with varying concentrations of this compound.

-

Spheroid growth is monitored over time by capturing images with an inverted microscope.

-

The diameter or volume of the spheroids is measured using image analysis software (e.g., ImageJ) to assess the inhibitory effect of the compound.[15]

-

The following diagram outlines the workflow for the glioblastoma spheroid assay.

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX.[18][19][20]

-

Reagents:

-

Procedure:

-

The 5-LOX enzyme is incubated with the test compound (this compound) or vehicle control for a defined period (e.g., 10-15 minutes) at 25°C.[18]

-

The enzymatic reaction is initiated by adding the substrate (linoleic acid).

-

The conversion of the substrate to hydroperoxy-octadecadienoate (HPOD) is measured by monitoring the change in absorbance at 234 nm using a UV-visible spectrophotometer.[18][20]

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control. The IC50 value can then be determined.

-

Conclusion

This compound is a specific inhibitor of 5-lipoxygenase that demonstrates potent anti-proliferative effects in human glioma cells. Its mechanism of action involves the blockade of leukotriene biosynthesis, leading to the downregulation of key pro-cancerous signaling pathways, including the MAPK/ERK, PI3K/Akt, and β-catenin pathways. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other 5-lipoxygenase inhibitors as potential therapeutic agents for the treatment of glioblastoma and other cancers where this pathway is dysregulated. Further research is warranted to fully elucidate the complete spectrum of its biological effects and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. 5-lipoxygenase pathway promotes cell proliferation in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Leukotrienes in Tumor-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Leukotrienes in Tumor-Associated Inflammation [frontiersin.org]

- 5. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacogenetics of the 5-lipoxygenase pathway in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-lipoxygenase as a target to sensitize glioblastoma to temozolomide treatment via β-catenin-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. U-343 MG Cells [cytion.com]

- 13. Cellosaurus cell line U-343MG (CVCL_S471) [cellosaurus.org]

- 14. Cellosaurus cell line U-251MG (CVCL_0021) [cellosaurus.org]

- 15. researchgate.net [researchgate.net]

- 16. Generation of glioblastoma spheroid model using an orbital shaker [protocols.io]

- 17. A 3D Spheroid Model for Glioblastoma [jove.com]

- 18. biorxiv.org [biorxiv.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

The Pharmacokinetics and Pharmacodynamics of Metformin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of metformin, a cornerstone therapy in the management of type 2 diabetes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Pharmacokinetics

Metformin is a biguanide antihyperglycemic agent characterized by its oral administration, lack of hepatic metabolism, and renal excretion.[1][2]

Absorption

Metformin is absorbed from the small intestine with an absolute oral bioavailability of 40% to 60% in a fasting state.[1][3] Gastrointestinal absorption is generally complete within 6 hours of ingestion.[1] An interesting aspect of metformin's absorption is the inverse relationship observed between the administered dose and the proportion absorbed, suggesting the involvement of a saturable active transport process.[1] Food intake has been shown to decrease the extent and slightly delay the absorption of metformin.[4]

Distribution

Following absorption, metformin is rapidly distributed and does not bind to plasma proteins, which is reflected in its large apparent volume of distribution.[1][3] At usual clinical doses, steady-state plasma concentrations are typically reached within 24 to 48 hours and are generally less than 1 µg/mL.[4][5] Metformin is known to partition into erythrocytes, which act as a secondary compartment for distribution.[5]

Metabolism

A key feature of metformin's pharmacokinetic profile is its lack of hepatic metabolism.[1][5] No metabolites of metformin have been identified in humans.[1] This characteristic distinguishes it from other biguanides like phenformin.[1]

Excretion

Metformin is excreted unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[1][2][5] Renal clearance of metformin is significantly higher than creatinine clearance, indicating the prominent role of tubular secretion in its elimination.[5] The plasma elimination half-life after oral administration is approximately 6.2 hours.[3][5]

Table 1: Summary of Metformin Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Oral Bioavailability | 40% - 60% | [1][3] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (Immediate-Release) | [3] |

| 4-8 hours (Extended-Release) | [3] | |

| Plasma Protein Binding | Negligible | [1][3] |

| Apparent Volume of Distribution (V/F) | 654 ± 358 L (for 850 mg dose) | [5] |

| Metabolism | Not metabolized | [1][5] |

| Primary Route of Excretion | Renal (unchanged) | [1][2][5] |

| Plasma Elimination Half-life (t½) | ~6.2 hours | [3][5] |

| Steady-State Plasma Concentration | Reached in 24-48 hours | [4][5] |

Pharmacodynamics

Metformin's primary pharmacodynamic effect is the reduction of blood glucose levels, which it achieves through multiple mechanisms without stimulating insulin secretion.[2][6]

Mechanism of Action

The predominant mechanism of action of metformin is the reduction of hepatic glucose production (gluconeogenesis).[2][7] It also increases insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, leading to enhanced glucose uptake and utilization.[2][3] Additionally, metformin can decrease the intestinal absorption of glucose.[2]

Signaling Pathway

The molecular mechanism underlying metformin's action is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][4][7] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[4] This change in the energy state of the cell allosterically activates AMPK.[4][7]

Once activated, AMPK phosphorylates downstream targets, leading to:

-

Inhibition of gluconeogenic gene expression in the liver.[2][6]

-

Increased glucose uptake in muscle cells by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[2][6]

-

Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[2][6]

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for metformin's glycemic-lowering effects.[8][9] Efficacy generally increases with doses up to 1500-2000 mg per day, after which the therapeutic benefit tends to plateau.[8][9]

Table 2: Dose-Response of Metformin XR on HbA1c Reduction

| Daily Dose of Metformin XR | Mean Treatment Difference vs. Placebo in HbA1c | Reference |

| 500 mg | -0.6% | [8][10] |

| 1000 mg | -0.7% | [8][10] |

| 1500 mg | -1.0% | [8][10] |

| 2000 mg | -1.0% | [8][10] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of metformin.

Determination of Metformin in Plasma and Urine by HPLC

A common method for quantifying metformin in biological fluids is High-Performance Liquid Chromatography (HPLC) with UV detection.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or urine, add an internal standard (e.g., ranitidine).

-

Alkalinize the sample with 10 M NaOH.

-

Perform extraction with a mixture of 1-butanol and hexane (50:50, v/v).

-

Vortex and centrifuge the sample.

-

Transfer the organic layer to a clean tube.

-

Perform back-extraction into a diluted acetic acid solution.

-

Vortex and centrifuge.

-

Collect the aqueous layer for HPLC analysis.

3.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 34:66, v/v) containing a pairing agent like sodium dodecyl sulphate.

-

Flow Rate: Isocratic flow rate of approximately 0.7 mL/min.

-

Detection: UV detection at a specified wavelength.

In Vitro AMPK Activation Assay

Western blotting is a standard technique to assess the activation of AMPK by measuring its phosphorylation state.

3.2.1. Cell Culture and Treatment

-

Culture relevant cells (e.g., primary hepatocytes or L6 myotubes) in appropriate media.

-

Treat the cells with varying concentrations of metformin for a specified duration.

3.2.2. Protein Extraction and Quantification

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3.2.3. Western Blotting

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at Threonine 172.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total AMPK as a loading control.

In Vitro Glucose Uptake Assay

The uptake of glucose into cells can be measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

3.3.1. Cell Culture and Treatment

-

Culture cells such as L6-GLUT4 myotubes in a multi-well plate.

-

Serum-starve the cells to reduce basal glucose uptake.

-

Treat the cells with metformin for the desired time and concentration. Insulin can be used as a positive control.

3.3.2. Glucose Uptake Measurement

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Incubate the cells with a buffer containing 2-NBDG for a defined period (e.g., 30 minutes).

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

References

- 1. Determination of metformin in human plasma and urine by high-performance liquid chromatography using small sample volume and conventional octadecyl silane column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of metformin in human plasma and urine by hydrophilic interaction liquid chromatography and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. researchgate.net [researchgate.net]

- 6. Metformin protects against insulin resistance induced by high uric acid in cardiomyocytes via AMPK signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. internal-medicine.ecu.edu [internal-medicine.ecu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Lipoxygenase Inhibitors: A Focus on AA863 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the biosynthesis of leukotrienes, potent lipid mediators implicated in a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Consequently, the inhibition of 5-LOX has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive review of 5-lipoxygenase inhibitors, with a particular focus on the benzoquinone derivative AA863. It delves into the intricacies of the 5-LOX signaling cascade, the mechanisms of action of various inhibitor classes, and detailed experimental protocols for their evaluation. Quantitative data on the inhibitory potency of a range of compounds are presented in structured tables to facilitate comparison. Furthermore, this guide offers a detailed examination of the structure-activity relationships within the benzoquinone class of 5-LOX inhibitors and provides mandatory visualizations of key pathways and experimental workflows using the DOT language for Graphviz.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[1][2] The process is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (cPLA2). In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LOX catalyzes the insertion of molecular oxygen into AA to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3] 5-HPETE is then further converted by 5-LOX to leukotriene A4 (LTA4), a pivotal epoxide intermediate. LTA4 can be subsequently metabolized via two distinct enzymatic routes:

-

LTA4 hydrolase converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.

-

LTC4 synthase conjugates LTA4 with glutathione to produce leukotriene C4 (LTC4), which is then sequentially converted to LTD4 and LTE4. These cysteinyl leukotrienes (CysLTs) are powerful bronchoconstrictors and increase vascular permeability.[3]

The biological effects of leukotrienes are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on target cells, namely the BLT1 and BLT2 receptors for LTB4, and the CysLT1 and CysLT2 receptors for the cysteinyl leukotrienes.

Classes of 5-Lipoxygenase Inhibitors and Their Mechanisms of Action

5-LOX inhibitors can be broadly categorized based on their mechanism of action. Understanding these distinctions is crucial for the rational design and development of novel anti-inflammatory agents.

-

Redox-Active Inhibitors: These compounds, often containing a hydroquinone or catechol moiety, interfere with the redox cycling of the catalytic iron atom in the active site of 5-LOX. They act as reducing agents, maintaining the iron in its inactive ferrous (Fe2+) state and preventing its oxidation to the active ferric (Fe3+) state, which is necessary for catalysis. This compound falls into this category.

-

Non-Redox Competitive Inhibitors: These inhibitors directly compete with the substrate, arachidonic acid, for binding to the active site of 5-LOX without affecting the redox state of the iron.

-

Iron Ligand Inhibitors: This class of inhibitors, exemplified by Zileuton, contains a hydroxamic acid or a similar functional group that directly chelates the non-heme iron atom in the active site of 5-LOX, thereby blocking its catalytic activity.

-

FLAP Inhibitors: Instead of targeting the 5-LOX enzyme itself, these compounds bind to the 5-lipoxygenase-activating protein (FLAP). By doing so, they prevent the transfer of arachidonic acid to 5-LOX, effectively halting the initiation of the leukotriene biosynthesis cascade.

Quantitative Analysis of 5-Lipoxygenase Inhibitors

The potency of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through various in vitro and in vivo assays. The following tables summarize the IC50 values for this compound and other notable 5-LOX inhibitors across different experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound in Various Assay Systems

| Assay System | Target Measured | IC50 (µM) | Reference |

| Guinea Pig Peritoneal Polymorphonuclear Leukocytes | 5-Lipoxygenase Activity | 0.8 | [4] |

| Human Glioma Cell Lines (monolayer culture) | Cell Proliferation | 9.0 |

Table 2: Comparative Inhibitory Potency (IC50) of Selected 5-LOX and FLAP Inhibitors

| Inhibitor | Class | Assay System | Target Measured | IC50 (µM) | Reference |

| This compound | Redox-Active | Guinea Pig Peritoneal PMNs | 5-LOX Activity | 0.8 | [4] |

| Zileuton | Iron Ligand | Human Whole Blood | LTB4 Synthesis | 0.5 - 1.0 | |

| MK-886 | FLAP Inhibitor | Human Neutrophils | LTB4 Synthesis | 0.003 - 0.005 | |

| NDGA | Redox-Active | Various | 5-LOX Activity | 0.1 - 1.0 | |

| Rev-5901 | Non-Redox | Various | 5-LOX Activity | ~1 | [5] |

| CJ-13,610 | Non-Redox | THP-1 Cells | 5-LOX Product Formation | < 1 | [5] |

Experimental Protocols for the Evaluation of 5-LOX Inhibitors

The evaluation of 5-lipoxygenase inhibitors requires a multi-tiered approach, employing biochemical, cell-based, and in vivo assays to fully characterize their potency, selectivity, and efficacy.

Biochemical Assay: Spectrophotometric Determination of 5-LOX Activity

This assay measures the enzymatic activity of purified 5-LOX by monitoring the formation of hydroperoxides from a fatty acid substrate, which results in an increase in absorbance at 234 nm.[6][7]

Materials:

-

Purified 5-lipoxygenase enzyme

-

Linoleic acid or arachidonic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test inhibitor compound

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a stock solution of the substrate (e.g., 10 mM sodium linoleate).

-

In a quartz cuvette, prepare the reaction mixture containing borate buffer and the desired concentration of the test inhibitor or vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 3-5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm for a set period (e.g., 2-3 minutes) using the spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cell-Based Assay: Measurement of Leukotriene Biosynthesis

This assay quantifies the production of leukotrienes (e.g., LTB4, LTC4) in a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

-

Cell line expressing 5-LOX (e.g., human neutrophils, THP-1 cells)

-

Cell culture medium

-

Calcium ionophore (e.g., A23187) or other stimulus

-

Test inhibitor compound

-

ELISA kit for LTB4 or LTC4, or HPLC system for leukotriene analysis

Protocol:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

-

Stimulate the cells with a calcium ionophore or another appropriate agonist to induce leukotriene synthesis.

-

After a defined incubation period, terminate the reaction (e.g., by adding methanol or placing on ice).

-

Separate the cells from the supernatant by centrifugation.

-

Quantify the concentration of the target leukotriene in the supernatant using a specific ELISA kit according to the manufacturer's instructions, or by using a validated HPLC method.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

In Vivo Assay: Mouse Carrageenan-Induced Air Pouch Model

This widely used in vivo model of inflammation allows for the assessment of the anti-inflammatory effects of 5-LOX inhibitors by measuring the reduction in inflammatory cell infiltration and mediator production in a localized inflammatory site.[8]

Materials:

-

Mice (e.g., BALB/c or Swiss albino)

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

ELISA kits for inflammatory mediators (e.g., LTB4, TNF-α)

Protocol:

-

Create a subcutaneous air pouch on the dorsum of the mice by injecting a volume of sterile air. This is typically done on day 0 and may be repeated on day 3 to maintain the pouch.

-

On day 6, administer the test inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time, inject carrageenan solution directly into the air pouch to induce an inflammatory response.

-

At a predetermined time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the mice.

-

Carefully collect the exudate from the air pouch by washing with a known volume of PBS.

-

Measure the volume of the collected exudate.

-

Determine the total number of leukocytes in the exudate using a hemocytometer or an automated cell counter.

-

Centrifuge the exudate to pellet the cells and collect the supernatant for the measurement of inflammatory mediators using specific ELISA kits.

-

The anti-inflammatory effect of the inhibitor is determined by the reduction in exudate volume, leukocyte infiltration, and the levels of inflammatory mediators compared to the vehicle-treated control group.

Structure-Activity Relationship of Benzoquinone-Based 5-LOX Inhibitors

This compound, with its 2,3,5-trimethyl-1,4-benzoquinone core, represents a key scaffold for the design of redox-active 5-LOX inhibitors. The structure-activity relationship (SAR) studies of this class of compounds have revealed several important features for potent inhibitory activity:

-

The Benzoquinone Ring: The hydroquinone/quinone moiety is essential for the redox-cycling mechanism of inhibition.

-

The Alkynyl Chain: The length and nature of the side chain attached to the benzoquinone ring significantly influence potency. The presence of a hydroxyl group at the terminus of the chain, as in this compound (2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone), is often associated with enhanced activity.

-

Substitution on the Benzoquinone Ring: The methylation pattern on the benzoquinone ring can modulate the redox potential and steric interactions within the enzyme's active site, thereby affecting inhibitory potency.

Further optimization of this scaffold has led to the development of analogs with improved potency and pharmacokinetic profiles.

Conclusion

The 5-lipoxygenase pathway remains a compelling target for the development of novel anti-inflammatory therapeutics. This technical guide has provided a detailed overview of 5-LOX inhibitors, with a specific emphasis on this compound. The presented information on the signaling pathway, mechanisms of inhibitor action, quantitative potency data, and detailed experimental protocols serves as a valuable resource for researchers in the field. The continued exploration of the structure-activity relationships of existing inhibitors and the development of novel chemical scaffolds hold promise for the discovery of next-generation 5-LOX inhibitors with enhanced efficacy and safety profiles for the treatment of a wide array of inflammatory disorders.

References

- 1. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting leukotriene biosynthesis to prevent atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal behavioural test - Inflammation - Carrageenan mouse air pouch - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

AA863: A Technical Guide for Inflammatory Response Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators derived from arachidonic acid that play a pivotal role in orchestrating and amplifying the inflammatory response. By targeting 5-LO, this compound effectively blocks the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), making it a valuable tool for investigating the role of the 5-lipoxygenase pathway in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualization of the relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of 5-lipoxygenase. 5-LO is the initial and rate-limiting enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. This pathway is a key component of the broader arachidonic acid cascade, which also includes the cyclooxygenase (COX) pathway responsible for prostaglandin synthesis.

Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from membrane phospholipids by phospholipase A2 (cPLA2). 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the addition of a hydroperoxy group to arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being further metabolized to the potent chemoattractant LTB4 by LTA4 hydrolase, or conjugated with glutathione to form LTC4 by LTC4 synthase. LTC4 is then sequentially converted to LTD4 and LTE4. These cysteinyl leukotrienes are known to increase vascular permeability and promote bronchoconstriction. By inhibiting 5-LO, this compound effectively curtails the production of all downstream leukotrienes, thereby dampening the inflammatory cascade.

Quantitative Data

The inhibitory potency of this compound and its close analog, AA-861, has been evaluated in various in vitro systems. The following tables summarize the available quantitative data, providing key metrics such as IC50 values for the inhibition of inflammatory mediators.

Table 1: In Vitro Inhibition of 5-Lipoxygenase and Prostaglandin Release by AA-861 (a close analog of this compound) [1]

| Cell Line/System | Stimulus | Measured Parameter | IC50 (µM) |

| HeLa Cells | TNFα/IL-1β | PGE2 Release | 0.4 |

| A549 Cells | TNFα/IL-1β | PGE2 Release | 0.1 |

| HCA-7 Cells | TNFα/IL-1β | PGE2 Release | 0.9 |

| Human Whole Blood | LPS | PGE2 Release | 9.1 |

Note: Data presented is for AA-861, a structurally similar 5-LO inhibitor, and is used as a proxy in the absence of specific public data for this compound in these assays.[1]

Signaling Pathways

This compound, through its inhibition of 5-lipoxygenase and subsequent reduction in leukotriene production, is anticipated to modulate key inflammatory signaling pathways. While direct experimental evidence for this compound's effects on these pathways is limited in the public domain, its mechanism of action suggests a significant impact on pathways regulated by leukotriene signaling, such as the NF-κB and MAPK pathways.

Arachidonic Acid Metabolism and 5-Lipoxygenase Pathway

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Downstream Inflammatory Signaling

Leukotrienes, particularly LTB4, are known to activate downstream signaling cascades that promote inflammation, including the NF-κB and MAPK pathways. By reducing LTB4 levels, this compound is expected to attenuate the activation of these pathways.

Caption: Postulated downstream signaling effects of LTB4 inhibition by this compound.

Experimental Protocols

The following protocols are representative examples of in vitro and in vivo assays that can be utilized to evaluate the anti-inflammatory activity of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay in Human Whole Blood

Objective: To determine the potency of this compound in inhibiting 5-LO product formation in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood collected in heparinized tubes.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

RPMI 1640 medium.

-

Enzyme immunoassay (EIA) kits for LTB4 and PGE2.

-

96-well plates.

-

CO2 incubator.

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

In a 96-well plate, add 180 µL of fresh human whole blood to each well.

-

Add 10 µL of the diluted this compound or vehicle (DMSO in RPMI 1640) to the respective wells and pre-incubate for 15 minutes at 37°C in a 5% CO2 incubator.

-

Add 10 µL of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate the inflammatory response.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the concentrations of LTB4 and PGE2 in the plasma samples using the respective EIA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of LTB4 and PGE2 production for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Caption: Workflow for the in vitro 5-LOX inhibition assay in human whole blood.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

This compound.

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

-

Carrageenan (1% w/v in sterile saline).

-

Plethysmometer.

-

Calipers.

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Group the animals and administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., MPO, cytokines).

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound is a valuable pharmacological tool for the investigation of inflammatory processes mediated by the 5-lipoxygenase pathway. Its potent and selective inhibition of 5-LO allows for the specific interrogation of the roles of leukotrienes in various in vitro and in vivo models of inflammation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the complex mechanisms of inflammation and evaluating the therapeutic potential of targeting the 5-LO pathway. Further research is warranted to fully characterize the effects of this compound on downstream signaling cascades and to explore its efficacy in a broader range of inflammatory disease models.

References

Methodological & Application

Application Notes and Protocols for AA863 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are lipid mediators implicated in various physiological and pathological processes, including inflammation and cancer. In the context of oncology, the 5-lipoxygenase pathway has been identified as a potential therapeutic target, as its inhibition can impede the proliferation and survival of cancer cells.[2][3][4] Notably, this compound has demonstrated a dose-dependent inhibitory effect on the proliferation of human glioma cell lines.[1]

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, with a focus on human glioma cell lines. The included protocols and data are intended to serve as a guide for researchers investigating the anti-cancer properties of this compound and the role of the 5-lipoxygenase pathway in malignancy.

Mechanism of Action

This compound exerts its biological effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid to leukotrienes.[3] By blocking this pathway, this compound reduces the production of leukotrienes, which are known to promote cancer cell proliferation, survival, and migration.[2][3] The downstream effects of 5-LOX inhibition can impact various signaling pathways, including the ERK and NF-κB pathways, which are crucial for tumor progression.[5][6]

Quantitative Data

The inhibitory effects of this compound on the proliferation of human glioma cell lines have been quantified in scientific literature. The following table summarizes the key findings for the human glioma cell lines U-343 MGa and U-251 MG.

| Cell Line | Culture Type | Parameter | Value | Reference |

| Human Glioma (unspecified) | Monolayer | IC50 (1-week treatment) | 9.0 µM | [1] |

| Human Glioma (unspecified) | Spheroid | Effective Inhibitory Concentration | 0.4 - 2.0 µM | [1] |

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture experiments, specifically for assessing its effect on the proliferation of human glioma cell lines.

Protocol 1: General Cell Culture of Human Glioma Cell Lines (U-343 MGa and U-251 MG)

This protocol outlines the standard procedures for maintaining and passaging the human glioma cell lines U-343 MGa and U-251 MG.

Materials:

-

U-343 MGa or U-251 MG cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Water bath (37°C)

Procedure:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

-

Transfer the cell suspension to a T-75 cell culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Passaging:

-

Observe the cells daily under a microscope.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

-

Seed new T-75 flasks at a density of 2 x 10^4 to 5 x 10^4 cells/cm^2.

-

Change the culture medium every 2-3 days.

-

Protocol 2: Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an appropriate solvent for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

In a sterile laminar flow hood, weigh the desired amount of this compound powder.

-

Dissolve the this compound powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex or pipette to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the proliferation of glioma cells using a colorimetric MTT assay.

Materials:

-

U-343 MGa or U-251 MG cells

-

Complete culture medium

-

This compound stock solution (from Protocol 2)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the glioma cells as described in Protocol 1.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.1 µM to 100 µM).

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-